![molecular formula C20H25BrN6O2 B2863839 Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate CAS No. 2567489-92-1](/img/structure/B2863839.png)
Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate
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Description
Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H25BrN6O2 and its molecular weight is 461.364. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
Ionic Liquid Catalysts for Alkylation : Research on the catalytic activity of sulfonic acid functional ionic liquids, including imidazole-based catalysts, in the tert-butylation of phenol highlights the potential of these catalysts in facilitating chemical reactions under mild conditions, showing high conversion rates and selectivity for specific products (Elavarasan et al., 2011).
Synthesis of Heteroarylmethyl Derivatives : A novel one-pot method for synthesizing 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridines demonstrates the utility of palladium-catalyzed reactions in constructing complex organic molecules, potentially including the synthesis of compounds related to tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate (Kasina et al., 2021).
Molecular Structure Analysis
- Crystal Structure and Analysis : The detailed crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the molecular interactions and stability of similar compounds, which is crucial for understanding their behavior in various applications (Dhanalakshmi et al., 2018).
Drug Development
- Ligand Design for Receptor Modulation : Studies on the synthesis and evaluation of 2-aminopyrimidine-containing ligands for the histamine H4 receptor, involving modifications to the pyrimidine core and other structural elements, underscore the importance of precise molecular design in developing new pharmaceuticals. This research approach could be applicable to designing molecules with the tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate structure for specific biological targets (Altenbach et al., 2008).
Material Science and Nanotechnology
- Ruthenium Complexes for Water Oxidation : The development of ruthenium complexes for catalyzing water oxidation, utilizing ligands with specific electronic and structural properties, illustrates the application of complex organic molecules in energy conversion processes. This area of research might explore the utility of structurally complex molecules like tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate in catalytic systems (Zong & Thummel, 2005).
properties
IUPAC Name |
tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN6O2/c1-20(2,3)29-19(28)26-7-5-6-14(12-26)27-16-8-17(21)22-10-15(16)24-18(27)13-9-23-25(4)11-13/h8-11,14H,5-7,12H2,1-4H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIILWLGRXGXMH-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=CC(=NC=C3N=C2C4=CN(N=C4)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=CC(=NC=C3N=C2C4=CN(N=C4)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate |
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